molecular formula C15H16N2O2 B2467064 N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 338403-34-2

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2467064
CAS No.: 338403-34-2
M. Wt: 256.305
InChI Key: VQYDCOAQBHNBAP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a phenylacetyl group, and a carboxamide group

Properties

IUPAC Name

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(2)15(19)13-9-12(10-16-13)14(18)8-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYDCOAQBHNBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328404
Record name N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338403-34-2
Record name N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves the reaction of N,N-dimethyl-4-nitrosoaniline with phenylacetyl chloride under basic conditions. The reaction is carried out in an aqueous medium, often with the addition of sodium hydroxide to maintain the basic environment . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(2-phenylacetyl)piperazine-1-sulfonamide: Shares a similar phenylacetyl group but differs in the core structure.

    N,N-dimethyl-4-{[(3R)-1-(2-phenylacetyl)piperidin-3-yl]carbonyl}piperazine: Contains a piperidine ring instead of a pyrrole ring.

Uniqueness

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a pyrrole ring with a dimethyl group and a phenylacetyl substituent. This structure contributes to its unique chemical properties, enabling it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against several bacterial strains, likely due to its ability to disrupt cellular processes.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Research Findings

Recent studies have explored the compound's biological activities in depth. Below is a summary of key findings:

StudyBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
AnticancerExhibited cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range.
Enzyme InhibitionShowed inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, suggesting potential as an antibiotic or anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro studies using human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Applications in Medicine

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties suggest potential for development as a new class of antibiotics.
  • Cancer Therapy : The compound's cytotoxic effects on cancer cells indicate its potential use in chemotherapy regimens.

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